1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridazinone core, which is hexahydro-substituted and contains a thioxo group along with a trifluoromethyl phenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolo-pyridazinone core, followed by the introduction of the hexahydro and thioxo groups. The trifluoromethyl phenyl group is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The trifluoromethyl phenyl group can participate in substitution reactions, where other groups replace the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolo-pyridazinones and hexahydro-thioxo derivatives, but the presence of the trifluoromethyl phenyl group adds distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58744-75-5 |
---|---|
Molekularformel |
C13H12F3N3OS |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
3-sulfanylidene-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)9-4-3-5-10(8-9)19-11(20)17-6-1-2-7-18(17)12(19)21/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
GAMNWMBKMLZOBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.